molecular formula C10H15NO B7906954 1-(Piperidin-1-yl)pent-4-yn-1-one

1-(Piperidin-1-yl)pent-4-yn-1-one

Cat. No.: B7906954
M. Wt: 165.23 g/mol
InChI Key: HYVHUTHMDFUZGV-UHFFFAOYSA-N
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Description

1-(Piperidin-1-yl)pent-4-yn-1-one is a chemical compound with the molecular formula C10H15NO. It is a member of the piperidine family, which is known for its significant role in the field of medicinal chemistry. This compound is characterized by the presence of a piperidine ring attached to a pent-4-yn-1-one moiety, making it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Piperidin-1-yl)pent-4-yn-1-one can be synthesized through various synthetic routes. One common method involves the reaction of piperidine with 4-pentyn-1-one under controlled conditions. The reaction typically requires a base such as sodium hydride or potassium tert-butoxide to deprotonate the piperidine, facilitating the nucleophilic attack on the carbonyl carbon of 4-pentyn-1-one .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

1-(Piperidin-1-yl)pent-4-yn-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into corresponding alcohols.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(Piperidin-1-yl)pent-4-yn-1-one has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 1-(Piperidin-1-yl)pent-4-yn-1-one involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. It may also interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    1-(Piperidin-1-yl)pent-4-yn-1-one hydrochloride: A salt form of the compound with similar properties.

    4-(Piperidin-1-yl)pyridine: Another piperidine derivative with different functional groups.

    1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one: A compound with a piperazine ring instead of piperidine

Uniqueness

This compound is unique due to its specific structure, which combines the reactivity of the piperidine ring with the alkyne functionality of the pent-4-yn-1-one moiety. This combination allows for diverse chemical modifications and applications in various fields .

Properties

IUPAC Name

1-piperidin-1-ylpent-4-yn-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-2-3-7-10(12)11-8-5-4-6-9-11/h1H,3-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYVHUTHMDFUZGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCC(=O)N1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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